![molecular formula C10H16O5 B061197 Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) CAS No. 184719-41-3](/img/structure/B61197.png)
Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. It is a complex molecule that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) is complex and not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to have anti-viral effects by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits various biological activities, making it a versatile compound for studying different biological processes. However, its complex structure and mechanism of action make it challenging to study, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI). One potential direction is to further explore its anti-inflammatory and anti-cancer properties and investigate its potential therapeutic effects in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, future studies could focus on developing more efficient synthesis methods for this compound to facilitate its use in scientific research.
Conclusion:
In conclusion, Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) is a complex molecule that has gained significant attention in the field of scientific research. It exhibits various biological activities and has potential applications in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, its versatility and stability make it a promising compound for future scientific research.
Synthesemethoden
Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) can be synthesized using a variety of methods. One such method involves the reaction of ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-3-oxobutanoate with 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2-one in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
184719-41-3 |
---|---|
Produktname |
Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) |
Molekularformel |
C10H16O5 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
methyl 2-ethoxy-4-hydroxy-3-methyl-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C10H16O5/c1-4-14-10-6(2)8(11)7(5-15-10)9(12)13-3/h5-6,8,10-11H,4H2,1-3H3 |
InChI-Schlüssel |
JZEPAQIZPNHRAE-UHFFFAOYSA-N |
SMILES |
CCOC1C(C(C(=CO1)C(=O)OC)O)C |
Kanonische SMILES |
CCOC1C(C(C(=CO1)C(=O)OC)O)C |
Synonyme |
Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.